molecular formula C7H16ClNO2S B2397566 3-(tert-Butylsulfonyl)azetidine hydrochloride CAS No. 1820664-96-7

3-(tert-Butylsulfonyl)azetidine hydrochloride

Cat. No.: B2397566
CAS No.: 1820664-96-7
M. Wt: 213.72
InChI Key: YYVHNBYHPHPZAX-UHFFFAOYSA-N
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Description

3-(tert-Butylsulfonyl)azetidine hydrochloride is a chemical compound with the molecular formula C7H16ClNO2S and a molecular weight of 213.73 g/mol It is a four-membered heterocyclic compound containing an azetidine ring substituted with a tert-butylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 3-(tert-Butylsulfonyl)azetidine hydrochloride, typically involves the formation of the azetidine ring through cyclization reactions. One common method is the cyclization of amino alcohols, which can be activated using various reagents to form the azetidine ring . The reaction conditions often involve the use of mild bases and solvents that facilitate the cyclization process while avoiding the use of toxic reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylsulfonyl)azetidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted azetidines, which can be further utilized in synthetic applications .

Mechanism of Action

The mechanism of action of 3-(tert-Butylsulfonyl)azetidine hydrochloride involves its interaction with molecular targets through its azetidine ring and sulfonyl group. The ring strain in the azetidine ring makes it reactive, allowing it to participate in various chemical transformations. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tert-Butylsulfonyl)azetidine hydrochloride is unique due to the presence of the tert-butylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other azetidines. This makes it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

3-tert-butylsulfonylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11(9,10)6-4-8-5-6;/h6,8H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVHNBYHPHPZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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